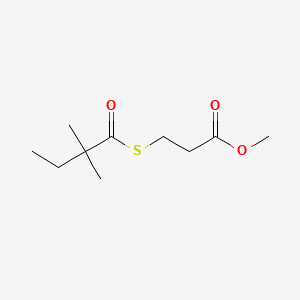

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

Description

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate (CAS No. 938063-63-9) is a thioester derivative with the molecular formula C₁₀H₁₆O₃S. It is characterized by a 2,2-dimethylbutanoylthio group attached to a methyl propanoate backbone. This compound has gained prominence in pharmaceutical synthesis, particularly as an acyl donor in the enzymatic production of simvastatin, a cholesterol-lowering drug. A genetically evolved LovD acyltransferase from Escherichia coli catalyzes the transfer of the 2,2-dimethylbutanoyl group from this compound to monacolin J, yielding simvastatin with 97% efficiency . This method, recognized by the 2012 Presidential Green Chemistry Challenge Award, reduces solvent use and waste, underscoring its industrial and environmental significance .

Propriétés

IUPAC Name |

methyl 3-(2,2-dimethylbutanoylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3S/c1-5-10(2,3)9(12)14-7-6-8(11)13-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAXTZWRAGDRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401228003 | |

| Record name | Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938063-63-9 | |

| Record name | Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938063-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2,2-Dimethyl-1-oxobutyl)thio)-propanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938063639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(2,2-dimethylbutanoyl)thio]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Route

The preparation primarily involves a nucleophilic acyl substitution reaction where the thiol group of methyl 3-mercaptopropionate attacks the acyl chloride of 2,2-dimethylbutyryl chloride, resulting in the formation of the thioester bond.

$$

\text{Methyl 3-mercaptopropionate} + \text{2,2-dimethylbutyryl chloride} \rightarrow \text{Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate} + \text{HCl}

$$

Detailed Preparation Procedure

-

- Methyl 3-mercaptopropionate (thiol source)

- 2,2-Dimethylbutyryl chloride (acyl chloride)

- Base (e.g., triethylamine or pyridine) to neutralize HCl formed during the reaction

- Solvent (commonly anhydrous dichloromethane or tetrahydrofuran)

-

- The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol group.

- The methyl 3-mercaptopropionate is dissolved in the chosen anhydrous solvent.

- A stoichiometric amount of base is added to the solution to capture the hydrogen chloride by-product.

- 2,2-Dimethylbutyryl chloride is added dropwise to the stirred solution at low temperature (0–5°C) to control the reaction rate and minimize side reactions.

- The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

- After completion, the reaction mixture is washed with aqueous solutions (e.g., water, dilute acid, or base) to remove inorganic salts and residual reactants.

- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

- The solvent is evaporated under reduced pressure.

- The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane or THF | Ensures solubility and inertness |

| Temperature | 0–5°C during addition, then RT | Controls reaction rate and limits side products |

| Base | Triethylamine or pyridine | Neutralizes HCl, prevents acid-catalyzed side reactions |

| Reaction Time | 2–6 hours | Ensures complete conversion |

| Atmosphere | Nitrogen or argon | Prevents thiol oxidation |

Research Findings and Variations

- The reaction proceeds efficiently with high yields due to the high reactivity of acyl chlorides and the nucleophilicity of the thiol group.

- Side reactions such as hydrolysis of acyl chloride or oxidation of thiol can be minimized by maintaining anhydrous conditions and inert atmosphere.

- Purification methods such as silica gel chromatography provide high purity products suitable for further applications.

- The compound’s physical properties such as boiling point (281°C), flash point (119°C), and density (1.048 g/cm³) are consistent with the expected thioester structure, confirming successful synthesis.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Reactants | Methyl 3-mercaptopropionate + 2,2-dimethylbutyryl chloride | Stoichiometric amounts |

| Solvent | Anhydrous dichloromethane or THF | Dry, oxygen-free |

| Base | Triethylamine or pyridine | Neutralizes HCl |

| Temperature | 0–5°C during addition, then room temperature | Controls reaction kinetics |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Reaction Time | 2–6 hours | Complete conversion |

| Workup | Aqueous washes, drying, solvent evaporation | Removes impurities |

| Purification | Column chromatography or recrystallization | Yields pure product |

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate has shown potential in the field of medicinal chemistry, particularly in drug development:

- Antimicrobial Activity : Research indicates that compounds with thioester functionalities can exhibit antimicrobial properties. The thio group may enhance the interaction with bacterial membranes, leading to increased efficacy against pathogens .

- Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals. The compound's structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases .

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of thioesters, including methyl thioesters, exhibited significant antimicrobial activity against common pathogens. This suggests that this compound could be a candidate for further research into antimicrobial agents.

Agricultural Applications

In agriculture, this compound is being investigated for its potential as a pesticide or herbicide:

- Pesticidal Activity : The compound may act as a biopesticide due to its ability to disrupt metabolic processes in pests. Its structure allows it to interact with biological systems effectively .

Table: Comparison of Pesticidal Compounds

| Compound Name | Active Ingredient | Application Type | Efficacy |

|---|---|---|---|

| This compound | Thioester derivative | Biopesticide | Moderate |

| Ethyl 3-(methylthio)propanoate | Methyl thioester | Herbicide | High |

| Dimethyl 2,2-diisobutylmalonate | Diester derivative | Insecticide | Low |

Material Science

The unique properties of this compound also make it suitable for applications in material science:

- Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers. The thioester functionality can enhance polymer properties such as flexibility and thermal stability .

Case Study: Polymer Synthesis

In a recent study on polymer composites, this compound was incorporated into a polymer matrix to improve mechanical properties and thermal resistance. The resulting materials showed enhanced performance compared to traditional polymers.

Mécanisme D'action

The mechanism of action of methyl 3-((2,2-dimethylbutanoyl)thio)propanoate involves its interaction with nucleophiles and electrophiles. The thioester group is particularly reactive, allowing it to participate in various chemical reactions. The compound can act as an acylating agent, transferring the 2,2-dimethylbutanoyl group to nucleophiles. This reactivity is utilized in organic synthesis to modify molecules and study reaction mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the unique properties of methyl 3-((2,2-dimethylbutanoyl)thio)propanoate, it is compared to structurally and functionally related compounds. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Analogues

- 3-(Benzoylthio)-2-methylpropanoic acid (CAS 74431-50-8): This compound shares a 71% structural similarity with the target molecule . The benzoylthio group introduces aromaticity, which may enhance π-π interactions in drug-receptor binding but could reduce enzymatic compatibility compared to the aliphatic 2,2-dimethylbutanoyl group.

- Methyl 3-((2-hydroxyethyl)thio)propionate (CAS 5331-30-6): The 2-hydroxyethylthio substituent confers hydrophilicity due to the hydroxyl group, improving aqueous solubility . This contrasts with the lipophilic 2,2-dimethylbutanoyl group, which favors organic-phase reactions in simvastatin synthesis.

Methyl 3-(2-thienyl)propionate (CAS 16862-05-8) :

The 2-thienyl group introduces heterocyclic electronic effects , making this compound suitable for synthesizing eprosartan (an angiotensin II antagonist) . Unlike the target compound, its reactivity is influenced by the electron-rich thiophene ring.

Green Chemistry and Efficiency

The enzymatic synthesis of simvastatin using this compound exemplifies green chemistry principles, achieving near-quantitative yields (97%) while minimizing hazardous solvents . Traditional methods for analogues like 3-(benzoylthio)-2-methylpropanoic acid often require stoichiometric reagents and generate more waste.

Activité Biologique

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate (CAS No. 938063-63-9) is a thioester compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

- Molecular Formula: C10H18O3S

- Molecular Weight: 218.31 g/mol

- Structure: The compound features a thioester linkage, which is instrumental in its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable thioacid with a methyl ester of propanoic acid. The reaction conditions usually require an inert atmosphere and can be facilitated by the use of coupling agents like DCC (dicyclohexylcarbodiimide).

Research Findings

- Antimicrobial Activity:

- Cytotoxicity Studies:

- Inhibition of Enzymatic Activity:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thioesters, including this compound. The minimal inhibitory concentration (MIC) was determined against common pathogens such as E. coli and Staphylococcus aureus, showing promising results that suggest further development for clinical applications .

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays conducted on breast cancer cell lines indicated that this compound inhibited cell proliferation significantly at concentrations above 25 µM. These findings highlight the need for comprehensive studies to explore its mechanisms and efficacy as a potential chemotherapeutic agent .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H18O3S |

| Molecular Weight | 218.31 g/mol |

| Antimicrobial MIC (E. coli) | <50 µg/mL |

| Cytotoxic Concentration (HeLa) | IC50 ~25 µM |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves thioesterification between a mercaptopropanoate derivative and 2,2-dimethylbutanoyl chloride. Key steps include:

- Nucleophilic substitution : Reacting methyl 3-mercaptopropanoate with 2,2-dimethylbutanoyl chloride under inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol group .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions like hydrolysis . Yields >90% are achievable with rigorous exclusion of moisture and stoichiometric optimization .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm the thioester linkage (C-S resonance at ~200 ppm in C NMR) and absence of unreacted thiols (~1.5 ppm in H NMR) .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS verify purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 249) .

- Elemental analysis : Validates empirical formula (CHOS) with <0.3% deviation .

Q. What are the key factors influencing the stability of this compound under various storage conditions?

- Moisture sensitivity : Hydrolysis of the thioester group occurs in aqueous environments; anhydrous storage (desiccants, argon atmosphere) is critical .

- Temperature : Degradation accelerates above 25°C; long-term stability requires refrigeration (4°C) .

- Light exposure : UV radiation induces radical-mediated decomposition; amber vials are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina simulates binding affinities to enzymes (e.g., esterases or proteases) by analyzing steric and electronic complementarity .

- DFT calculations : Predict thermodynamic stability of reaction intermediates (e.g., thioester enolates) and activation energies for nucleophilic attacks .

- MD simulations : Assess conformational flexibility of the thioester group in solvated environments, revealing solvent-accessible surfaces critical for ligand-protein interactions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point variations) of this compound across studies?

- Standardized characterization : Use differential scanning calorimetry (DSC) to determine melting points under controlled heating rates (e.g., 5°C/min), reducing discrepancies from impurity interference .

- Crystallography : Single-crystal X-ray diffraction resolves polymorphic forms, which may explain divergent melting points .

- Batch analysis : Compare multiple synthetic batches via HPLC to identify impurities (e.g., residual acyl chlorides) that alter physical properties .

Q. How does the thioester group in this compound influence its biochemical interactions compared to oxygen-based esters?

- Enhanced electrophilicity : The thioester’s lower resonance stabilization increases susceptibility to nucleophilic attack (e.g., by cysteine residues in enzymes), enabling selective protein modification .

- Redox activity : Thioesters participate in disulfide exchange reactions, which can be monitored via Ellman’s assay (DTNB reagent) to quantify free thiols .

- Metabolic stability : In vitro assays (e.g., liver microsomes) show slower hydrolysis of thioesters vs. oxyesters, extending half-life in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.